molecular formula C16H14O B101159 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 18259-45-5

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No. B101159
CAS RN: 18259-45-5
M. Wt: 222.28 g/mol
InChI Key: KLQHVNZBDPYFDJ-UHFFFAOYSA-N
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Description

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, also known as MMDA, is a psychoactive compound that belongs to the family of phenethylamines. MMDA was first synthesized in the 1960s and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Stelt et al. (2010) focused on the synthesis of acids in the 5H-dibenzo[a,d]cycloheptene series, including derivatives of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. This research highlights the compound's potential in chemical synthesis and its biological activity screening (Stelt et al., 2010).
  • Hjelmencrantz et al. (2000) conducted a conformational analysis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol using dynamic nuclear magnetic resonance spectroscopy. This study is crucial for understanding the molecular structure and dynamics of the compound (Hjelmencrantz et al., 2000).

Photophysical Properties

  • Kavlakoglu et al. (1999) explored the excited-state properties of 5H-Dibenzo[a, d]cyclohepten-5-one, a structure related to 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. Their work provides insights into the photophysical behavior of such compounds (Kavlakoglu et al., 1999).

Chemical Interactions and Reactions

  • Bayrak et al. (2007) investigated the Stokes and anti-Stokes Raman scattering of 5H-dibenzo(a,d)cyclohepten-5-ol, providing valuable information on the compound's interaction with light and its spectroscopic properties (Bayrak et al., 2007).
  • Jacobs et al. (2015) studied the inclusion compounds of 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol with various solvents. This research is significant for understanding the compound's solubility and interaction with different chemical environments (Jacobs et al., 2015).

Pyrolysis and Thermal Behavior

  • Banciu et al. (2003) examined the flow-vacuum pyrolysis of 5-methylene-5H-dibenzo[a,d]cycloheptene, which is closely related to 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. Their findings contribute to the understanding of the compound's thermal decomposition and potential applications in high-temperature processes (Banciu et al., 2003).

properties

IUPAC Name

2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHVNZBDPYFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443758
Record name AGN-PC-0N951V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

CAS RN

18259-45-5
Record name AGN-PC-0N951V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Al Djaidi, R Bishop - 2006 - scholar.archive.org
* A series of investigations has been carried out on multicyclic organic systems. The Ritter Reaction was used to obtain bridged imines containing an azacyclohexene functionality. The …
Number of citations: 0 scholar.archive.org
A Djaidi, D Sholeh - 2006 - unsworks.unsw.edu.au
* A series of investigations has been carried out on multicyclic organic systems. The Ritter Reaction was used to obtain bridged imines containing an azacyclohexene functionality. The …
Number of citations: 2 unsworks.unsw.edu.au
XX Xu - 2018 - opus.lib.uts.edu.au
As part of our ongoing research for anticancer agents, the synthesis of a library of tricyclic compounds using the Bridging Ritter reaction has been described in Chapter 2. Tricyclic …
Number of citations: 0 opus.lib.uts.edu.au

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